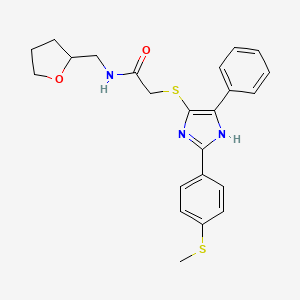

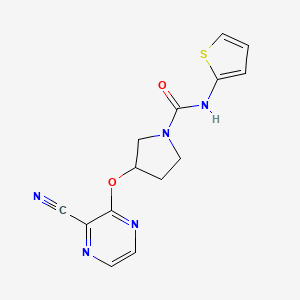

![molecular formula C18H15ClN6O B2377159 5-[3-(4-氯苯基)-1,2,4-噁二唑-5-基]-3-(3-乙基苯基)三唑-4-胺 CAS No. 892778-58-4](/img/structure/B2377159.png)

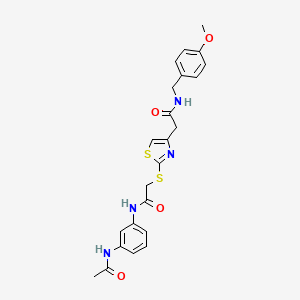

5-[3-(4-氯苯基)-1,2,4-噁二唑-5-基]-3-(3-乙基苯基)三唑-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized using different methods and has been proven to have a wide range of biochemical and physiological effects.

科学研究应用

NLO (Nonlinear Optical) Materials

The compound exhibits potential as a nonlinear optical (NLO) material. Computational studies using density functional theory (DFT) reveal that it possesses a significant first-order hyperpolarizability. This property makes it suitable for applications in optical devices, such as frequency conversion, optical switching, and laser technology .

Organic Synthesis and Reaction Mechanisms

Computational chemistry, particularly DFT, plays a crucial role in understanding molecular structures and reaction pathways. By estimating geometrical properties, DFT provides insights into electronic properties of reactants, intermediates, and products. Researchers can use this information to design new chemical entities for specific applications .

Anticonvulsant Evaluation

While not directly studied for this compound, related triazoles have been evaluated for anticonvulsant activity. The synthesis and evaluation of 4-(4-alkoxylphenyl)-3-ethyl-4H-1,2,4-triazoles as open-chain analogues of 7-alkoxyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinolines demonstrate the potential of triazole derivatives in medicinal chemistry .

Formylation Reactions

The compound 3-(4-chlorophenyl)-4-formyl-[1,2,3]oxadiazol-3-ium-5-olate was synthesized through formylation of its precursor. Understanding formylation reactions and their intermediates contributes to the development of novel synthetic methodologies .

Crystallography and Spectroscopy

Experimental techniques, including single-crystal X-ray diffraction, FT-IR, NMR, and HRMS, have been used to characterize the crystal and molecular structure of this compound. These methods provide valuable data for understanding its properties and behavior .

Molecular Electrostatic Potential (MEP) Mapping

The MEP map reveals regions of electron density and charge distribution within the molecule. Such information aids in predicting reactivity, binding sites, and interactions with other molecules .

作用机制

Target of Action

It is known that oxadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activity . They have been reported to possess anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .

Mode of Action

Oxadiazole derivatives are known to interact with various enzymes and receptors due to their ability to bind in the biological system . This interaction leads to a variety of biological activities, as mentioned above.

Biochemical Pathways

These could potentially include pathways related to inflammation, viral replication, bacterial growth, convulsion, malaria, anxiety, tuberculosis, viral infections, fungal infections, HBV, cancer, and pain .

Result of Action

Given the broad range of biological activities associated with oxadiazole derivatives, the effects could potentially include reduced inflammation, inhibition of hiv replication, antibacterial effects, anticonvulsant effects, antimalarial effects, herbicidal effects, antianxiety effects, insecticidal effects, antitubercular effects, antiviral effects, antifungal effects, anti-hbv effects, anticancer effects, and analgesic effects .

属性

IUPAC Name |

5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN6O/c1-2-11-4-3-5-14(10-11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-6-8-13(19)9-7-12/h3-10H,2,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEIBDSPOYZCFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-ethylphenyl)triazol-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[3-Methyl-4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2377081.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methyl-4-propoxybenzenesulfonamide](/img/structure/B2377085.png)

![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)acrylate](/img/structure/B2377086.png)

![7-(3,5-dimethyl-1H-pyrazol-1-yl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2377088.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(benzofuran-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2377094.png)